A Comprehensive Technical Guide to 1-Allyl-3-methylimidazolium Tetrafluoroborate ([AMIM][BF4])
A Comprehensive Technical Guide to 1-Allyl-3-methylimidazolium Tetrafluoroborate ([AMIM][BF4])
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3-methylimidazolium tetrafluoroborate, denoted as [AMIM][BF4], is a prominent member of the ionic liquid (IL) family. These materials, composed entirely of ions and existing in a liquid state below 100°C, have garnered significant attention for their unique physicochemical properties. [AMIM][BF4] features an imidazolium-based cation with an allyl functional group and a tetrafluoroborate anion.[1] This distinct molecular structure imparts a unique combination of low viscosity, high ionic conductivity, a wide electrochemical window, and versatile solvation capabilities, making it a compound of interest across various scientific and industrial domains.[1][2]
The presence of the allyl group is particularly noteworthy as it enhances reactivity and electrochemical stability compared to its saturated alkyl counterparts.[3] This functional group opens avenues for polymerization and other chemical modifications, expanding its utility. This guide provides an in-depth exploration of the core physical properties of [AMIM][BF4], its synthesis, and its applications, with a particular focus on its relevance to research and drug development.
Physicochemical Properties of [AMIM][BF4]
The utility of [AMIM][BF4] in various applications is fundamentally dictated by its physical properties. A summary of these key characteristics is presented below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C7H11BF4N2 | [2][4][5] |
| Molecular Weight | 209.98 g/mol | [2][4] |
| Appearance | Colorless to pale yellow, viscous liquid | [6] |
| Melting Point | -20°C | [2] |
| Density | 1.11–1.49 g/cm³ (temperature-dependent) | [3] |
| Viscosity | 18 cP at 25°C | [3] |
| Thermal Stability | Decomposition temperature typically exceeding 300°C | [3] |
| Ionic Conductivity | 8.87–17.0 mS/cm at 30°C | [3] |
Density and Viscosity
The density of [AMIM][BF4] varies with temperature, a crucial consideration for process design and fluid dynamics modeling.[3] Its viscosity of 18 cP at 25°C is relatively low for an ionic liquid, which is advantageous for applications requiring efficient mass transfer.[3] The moderate viscosity is a direct consequence of its molecular structure.[1]
Thermal Stability
[AMIM][BF4] exhibits high thermal stability, with decomposition temperatures generally above 300°C.[3] However, it is important to note that the presence of impurities, such as halides from the synthesis process, can significantly lower this decomposition temperature.[3] The thermal decomposition of similar imidazolium tetrafluoroborate ionic liquids has been studied, revealing complex degradation pathways.[7][8][9][10]
Solubility
A key feature of [AMIM][BF4] is its excellent solubility for a wide range of organic and inorganic compounds.[3] This property is central to its use as a solvent in organic synthesis and extraction processes.[3] Its ability to dissolve hydrophobic drugs is a particularly active area of research in drug delivery systems.[3]
Synthesis and Purification
The synthesis of 1-Allyl-3-methylimidazolium tetrafluoroborate is typically a two-step process. The logical flow of this synthesis is outlined in the diagram below.
Caption: Synthesis workflow for 1-Allyl-3-methylimidazolium tetrafluoroborate.
Experimental Protocol: Synthesis of [AMIM][BF4]
The following protocol is a generalized procedure based on established methods for the synthesis of imidazolium-based ionic liquids.[3][6]
Part 1: Quaternization
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of allyl bromide. The reaction is typically performed in a suitable solvent or neat.
-
Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
Once the reaction is complete, the resulting 1-allyl-3-methylimidazolium bromide ([AMIM]Br) is often a viscous liquid or a solid. It can be washed with a solvent like ethyl acetate to remove unreacted starting materials.
Part 2: Anion Exchange
-
Dissolve the synthesized [AMIM]Br in a suitable solvent, such as water or acetone.[3]
-
In a separate vessel, prepare a solution of sodium tetrafluoroborate (NaBF₄) in the same solvent.
-
Slowly add the NaBF₄ solution to the [AMIM]Br solution with vigorous stirring. A precipitation of the less soluble salt (in this case, often NaBr) may be observed.
-
Continue stirring for several hours to ensure complete anion exchange.
Part 3: Purification
-
Remove the precipitated sodium bromide by filtration.
-
The filtrate, containing the [AMIM][BF4], is then subjected to a purification process to remove residual halide ions and other impurities. This is critical as halide impurities can negatively impact the electrochemical performance and thermal stability of the ionic liquid.[3]
-
Purification typically involves repeated washing with a solvent in which [AMIM][BF4] is immiscible but the impurities are soluble (e.g., ethyl acetate).[3]
-
The final step is the removal of any residual solvent and water under high vacuum. The purity of the final product should be verified using analytical techniques such as NMR and mass spectrometry.
Applications in Research and Drug Development
The unique properties of [AMIM][BF4] have led to its investigation in a multitude of applications, including several that are highly relevant to the pharmaceutical and life sciences sectors.
As a Solvent and Catalyst in Organic Synthesis
[AMIM][BF4] is a versatile solvent and catalyst for a variety of organic reactions, including alkylation, acylation, and polymerization.[3] Its ability to dissolve a wide range of reactants and stabilize reaction intermediates can lead to enhanced reaction rates and selectivities.
Drug Delivery Systems
A significant area of interest is the use of [AMIM][BF4] in drug delivery systems.[3] Its capacity to solubilize hydrophobic drugs can potentially enhance their bioavailability and therapeutic efficacy.[3] Ionic liquids are being explored as carriers to improve the delivery of active pharmaceutical ingredients to their target sites.[3]
Enzyme Reactions and Protein Stabilization
Research has shown that [AMIM][BF4] can create a suitable microenvironment for enzymatic reactions, in some cases enhancing enzyme activity where traditional solvents are ineffective.[3] Furthermore, its ability to stabilize proteins is crucial for maintaining their function and improving reaction kinetics.[3]
Biological Activity and Cellular Effects
Studies have indicated that [AMIM][BF4] can influence cell viability and metabolic activity.[3] For instance, some ionic liquids have been shown to induce apoptosis in certain cancer cell lines, suggesting potential therapeutic applications.[3] However, the toxicity of [AMIM][BF4] is concentration and exposure-time dependent, necessitating careful evaluation for any biological application.[3]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-Allyl-3-methylimidazolium tetrafluoroborate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses with side-shields, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area to avoid inhalation of any potential vapors.[11] Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
In Case of Contact:
-
Eyes: Causes serious eye irritation.[11][12] Immediately flush with plenty of water for at least 15 minutes and seek medical advice.[11][12]
-
Skin: May cause skin irritation. Wash off immediately with plenty of soap and water.[12]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[12]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
Conclusion
1-Allyl-3-methylimidazolium tetrafluoroborate is a versatile ionic liquid with a compelling set of physical properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its low viscosity, high thermal stability, and excellent solvation capabilities, combined with the reactive allyl functionality, open up a wide range of applications from organic synthesis to advanced drug delivery systems. A thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential in a safe and effective manner.
References
- 1-Allyl-3-methylimidazolium Tetrafluorobor
-
1-Allyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | CID 87102010 - PubChem. (URL: [Link])
-
Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to - White Rose Research Online. (URL: [Link])
-
Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - - Nottingham ePrints. (URL: [Link])
-
Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - PubMed. (URL: [Link])
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (URL: [Link])
-
CAS 851606-63-8 1-Allyl-3-methylimidazolium tetrafluoroborate - Ionic Liquids. (URL: [Link])
-
Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives - CORE. (URL: [Link])
-
Physical and electrochemical properties of 1-alkyl-3-methylimidazolium tetrafluoroborate for electrolyte | Request PDF - ResearchGate. (URL: [Link])
-
Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC - NIH. (URL: [Link])
-
Properties of 1-ethyl-3-methylimidazolium tetrafluoroborate mixtures - ResearchGate. (URL: [Link])
-
Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents | Request PDF - ResearchGate. (URL: [Link])
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate - ResearchGate. (URL: [Link])
-
1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−) - Organic Syntheses Procedure. (URL: [Link])
-
1-Butyl-3-methylimidazolium tetrafluoroborate | C8H15BF4N2 | CID 2734178 - PubChem. (URL: [Link])
-
Physical Properties of 1-Butyl-3-methylimidazolium Tetrafluoroborate/N-Methyl-2-pyrrolidone Mixtures and the Solubility of CO2 in the System at Elevated Pressures - ResearchGate. (URL: [Link])
-
Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. - ResearchGate. (URL: [Link])
-
SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar. (URL: [Link])
-
Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - MDPI. (URL: [Link])
-
Journal of Advanced Scientific Research IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA. (URL: [Link])
-
Ionic Liquid-Based Materials for Biomedical Applications - PMC - NIH. (URL: [Link])
-
1-alkyl-3-methylimidazolium tetrafluoroborate as an alternative mobile phase additives for determination of haloperidol in pharmaceutical formulation by HPTLC UV densitometric method - ResearchGate. (URL: [Link])
-
1-ethyl-3-methylimidazolium tetrafluoroborate--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids. (URL: [Link])
-
1-Ethyl-3-methylimidazolium tetrafluoroborate, ≥97.0% (HPLC/T) - Otto Chemie Pvt. Ltd.. (URL: [Link])
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 1-Allyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | CID 87102010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 5. 1-Allyl-3-methyl-3-imidazolium Tetrafluoroborate 95.00% | CAS: 851606-63-8 | AChemBlock [achemblock.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - Nottingham ePrints [eprints.nottingham.ac.uk]
- 9. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iolitec.de [iolitec.de]
- 12. fishersci.com [fishersci.com]
